molecular formula C10H8IN B1309459 1-(2-Iodophenyl)-1H-pyrrole CAS No. 157017-41-9

1-(2-Iodophenyl)-1H-pyrrole

Cat. No. B1309459
M. Wt: 269.08 g/mol
InChI Key: ARMKFWKBOLWXEF-UHFFFAOYSA-N
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Description

The compound "1-(2-Iodophenyl)-1H-pyrrole" is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. Pyrrole derivatives are of significant interest due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds has been used to methylate, alkylate, or benzylate 2-phenylpyrroles, yielding substituted pyrrol-2-yl benzenes . Additionally, 1-(2-Isocyanophenyl)pyrroles have been prepared and reacted with aldehydes, oxiranes, and acetals to give pyrrolo[1,2-a]quinoxalines . Moreover, a domino reaction involving γ-butyrolactam, aromatic aldehyde, and substituted thiophenol catalyzed by elemental iodine has been used to synthesize pyrrolidin-2-one derivatives .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a new penta-substituted pyrrole derivative was structurally characterized using 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions. For instance, pyrrolo[1,2-a]quinoxaline derivatives have been synthesized through Lewis acid-catalyzed reactions . Additionally, pyrrole-2-carboxylic acid derivatives have been synthesized from the reaction of 2H-azirines with enamines . The reactivity of pyrrole derivatives is also explored in the context of corrosion inhibition, where they can adsorb onto metal surfaces and protect against corrosion .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their substituents. For example, polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole have been synthesized, and their properties such as UV-visible absorption, electrochemical gaps, and thermal stability have been studied . The electrical conductivity of these polymers is affected by the nature of the substituents on the N-substituted benzene ring . Pyrrole derivatives have also been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium, where their adsorption behavior and inhibition efficiency were analyzed .

Scientific Research Applications

1. Corrosion Inhibition

1-(2-Iodophenyl)-1H-pyrrole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 1H-pyrrole-2,5-dione derivatives have demonstrated effectiveness in inhibiting carbon steel corrosion in hydrochloric acid medium. These compounds adhere to the steel surface, primarily through chemisorption, offering protection against corrosion. The efficiency of these inhibitors increases with concentration, highlighting their potential in industrial applications (Zarrouk et al., 2015).

2. Synthesis of Complex Organic Structures

Research has also explored the use of 1-(2-Iodophenyl)-1H-pyrrole in the synthesis of complex organic structures. For example, its reactions with arylalkynes under specific conditions have led to the formation of pyrrolo[1,2-a]quinoline and ullazines, contributing to the field of organic synthesis and potentially impacting pharmaceutical and material applications (Das, Ghosh, & Koenig, 2016).

3. Electrochemical Properties

The electrochemical properties of 1-(2-Iodophenyl)-1H-pyrrole derivatives are another area of interest. Studies have been conducted on compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, revealing insights into electron delocalization and electrochemical reversibility. These findings are crucial for applications in areas like electrochemistry and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).

4. Novel Tetracyclic Fused Pyrroles Synthesis

1-(2-Iodophenyl)-1H-pyrrole is also instrumental in synthesizing novel tetracyclic fused pyrroles, a process that has been achieved through palladium(0)-catalyzed and norbornene-mediated domino reactions. Such synthetic strategies are significant for developing new organic compounds with potential applications in various fields, including pharmaceuticals (Gericke, Chai, & Lautens, 2008).

5. Spectroscopic Characterization and Bioactivity Prediction

The spectroscopic characterization of 1-(2-Iodophenyl)-1H-pyrrole analogs, such as 1-(2-aminophenyl)pyrrole, has been conducted to understand their structural, electronic, and quantum mechanical properties. Such studies are crucial for predicting the bioactivity of these compounds and their potential medicinal applications (Srikanth et al., 2020).

Future Directions

The future directions for research into “1-(2-Iodophenyl)-1H-pyrrole” would likely depend on its potential applications. Pyrrole derivatives are of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

1-(2-iodophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMKFWKBOLWXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406338
Record name 1H-Pyrrole, 1-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodophenyl)-1H-pyrrole

CAS RN

157017-41-9
Record name 1H-Pyrrole, 1-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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